Here are some resources you can use to search for scientific literature on this specific compound:
BI-9564 is a chemical compound recognized as a selective inhibitor of the bromodomains BRD9 and BRD7, which are part of the epigenetic reader domain family. The compound has a chemical structure that allows it to interact specifically with these bromodomains, inhibiting their function in cellular processes. Its high affinity for BRD9 (dissociation constant = 14.1 nM) and moderate affinity for BRD7 (dissociation constant = 239 nM) makes it a potent tool for research in epigenetics and cancer biology .
There is no information on the mechanism of action for this specific compound. Naphthyridinones possess diverse biological activities, including antitumor, antibacterial, and antiviral effects []. The dimethylamino group could play a role in these activities by interacting with specific targets in biological systems. However, extensive research would be needed to elucidate the mechanism for this particular compound.
BI-9564 exhibits significant biological activity, particularly in the context of cancer. It has been shown to induce growth inhibition in acute myeloid leukemia cell lines, demonstrating its potential as an anti-cancer agent. The compound's mechanism involves downregulating the expression of oncogenes like Myc, which is crucial for leukemia maintenance . Additionally, studies indicate that BI-9564 can disrupt the binding of BRD9 and BRD7 to chromatin, further altering gene expression profiles in treated cells .
These methods ensure that BI-9564 retains its potency as a selective inhibitor while allowing for scalability in production .
BI-9564 is primarily utilized in research settings to study the role of BRD9 and BRD7 in gene regulation and cancer biology. Specific applications include:
Interaction studies involving BI-9564 focus on its binding affinity to various bromodomains and other potential off-target proteins. Key findings include:
Several compounds share structural or functional similarities with BI-9564, particularly those targeting bromodomains or involved in epigenetic regulation. Here are some notable examples:
Compound Name | Target Bromodomain | Dissociation Constant (nM) | Biological Activity |
---|---|---|---|
BI-7273 | BRD9/BRD7 | 19 (BRD9), 1170 (BRD7) | Anti-leukemic effects |
JQ1 | BET Family | 50 | Anti-cancer effects |
I-BET151 | BET Family | 30 | Anti-inflammatory effects |
CPI-0610 | BET Family | 100 | Anti-cancer effects |
Uniqueness of BI-9564: Unlike many other bromodomain inhibitors, BI-9564 demonstrates a higher selectivity for BRD9/BRD7 over other bromodomains, making it particularly valuable for targeted research applications in cancer biology without significant off-target effects .
BI-9564 is a synthetic organic compound with the systematic chemical name 4-[4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one [1] [2]. The compound exhibits a molecular formula of C₂₀H₂₃N₃O₃ with a molecular weight of 353.41 grams per mole [1] [3]. The Chemical Abstracts Service registry number for BI-9564 is 1883429-22-8, providing unambiguous identification in chemical databases [1] [4].
The molecular architecture of BI-9564 consists of a 2-methyl-2,7-naphthyridin-1-one core structure linked to a substituted phenyl ring bearing dimethylamino and dimethoxy functional groups [5]. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CN(C)CC1=CC(OC)=C(C=C1OC)C1=CN(C)C(=O)C2=CN=CC=C21 [1] [15]. The International Chemical Identifier Key for BI-9564 is BJFSUDWKXGMUKA-UHFFFAOYSA-N, facilitating database searches and structural comparisons [1] [3].
Property | Value |
---|---|
Chemical Name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one |
Molecular Formula | C₂₀H₂₃N₃O₃ |
Molecular Weight (g/mol) | 353.41 |
CAS Number | 1883429-22-8 |
InChI Key | BJFSUDWKXGMUKA-UHFFFAOYSA-N |
Appearance | Crystalline solid |
Purity | ≥98% |
The physicochemical properties of BI-9564 reflect its design as a selective bromodomain inhibitor with favorable drug-like characteristics [3]. The compound contains zero hydrogen bond donors and six hydrogen bond acceptors, indicating its capacity for specific protein interactions while maintaining appropriate polarity [3]. With five rotatable bonds, BI-9564 possesses sufficient conformational flexibility for target binding without excessive entropy loss upon complexation [3].
The topological polar surface area of BI-9564 measures 56.59 Ångström squared, falling within the optimal range for membrane permeability and oral bioavailability [3]. The calculated partition coefficient (XLogP) of 3.05 indicates balanced lipophilicity, suggesting favorable absorption and distribution properties [3]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations up to 7.07 milligrams per milliliter or 20 millimolar [1] [19]. Additionally, BI-9564 shows limited but measurable solubility in acidic conditions, reaching 3.53 milligrams per milliliter in 1 equivalent hydrochloric acid with gentle warming [1].
Property | Value |
---|---|
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 5 |
Topological Polar Surface Area (Ų) | 56.59 |
XLogP | 3.05 |
Solubility in DMSO (mg/mL) | 7.07 |
Solubility in DMSO (mM) | 20 |
Solubility in 1eq. HCl (mg/mL) | 3.53 (with gentle warming) |
The crystalline solid form of BI-9564 exhibits high chemical purity, typically exceeding 98% as determined by high-performance liquid chromatography [1] [4]. Storage requirements specify maintenance at -20°C to preserve chemical integrity and prevent degradation [1] [16]. These physicochemical characteristics collectively contribute to BI-9564's suitability as a research tool compound for investigating bromodomain biology.
The development of BI-9564 employed a sophisticated fragment-based drug discovery approach that combined multiple screening methodologies to identify and optimize potent bromodomain inhibitors [5] [8]. The initial discovery phase utilized fragment-based screening techniques, including nuclear magnetic resonance spectroscopy and surface plasmon resonance, to identify small molecular fragments capable of binding to the BRD9 bromodomain [8] [11]. These biophysical methods enabled the detection of weak binding interactions in the micromolar to millimolar range, characteristic of fragment hits [5] [8].
The fragment screening campaign employed libraries designed according to the "rule of three" principles, featuring compounds with molecular weights below 300 daltons, calculated logarithm of partition coefficient values less than three, and limited numbers of hydrogen bond donors and acceptors [33] [34]. Initial fragment hits demonstrated binding affinities with dissociation constants below 100 micromolar, providing suitable starting points for structure-based optimization [11] [13]. Surface plasmon resonance assays quantified binding affinities and enabled rank-ordering of fragment hits for subsequent development [8] [11].
Parallel to fragment-based screening, researchers conducted virtual screening of a proprietary high-concentration screening library containing approximately 74,500 compounds [11] [13]. This computational approach employed Glide docking software followed by BRD9 bromodomain pharmacophore mapping and filtering based on molecular weight and lipophilicity criteria [11] [13]. The virtual screening workflow selected 208 available compounds for experimental validation using differential scanning fluorimetry and surface plasmon resonance assays [11] [13].
Discovery Stage | Approach/Method | Key Outcomes |
---|---|---|
Fragment-Based Screening | NMR-based fragment screening | Initial fragment hits with Kd < 100 μM |
Fragment-Based Screening | SPR-based fragment screening | Binding affinity quantification by SPR |
Virtual Screening (HiCoS) | Glide docking of ~74,500 compounds | Selection of 208 compounds for testing |
Structure-Based Design | X-ray co-crystal structure guidance | Binding mode elucidation for 11 compounds |
Structure-Based Design | Medicinal chemistry optimization | Development of dimethylpyridinone scaffold |
Optimization Phase | ZA channel linker modifications | 170-fold potency improvement vs initial hit |
Optimization Phase | Para-substituted dimethoxy incorporation | Enhanced BRD9/BRD7 selectivity (45-fold) |
Final Compound Selection | ITC and bromoKdELECT validation | High-affinity BRD9 binding (Kd = 14.1 nM) |
Structure-based medicinal chemistry optimization commenced following X-ray co-crystal structure determination of fragment hits bound to the BRD9 bromodomain [11] [13]. Crystallographic analysis revealed binding modes for 11 compounds, providing detailed molecular interactions that guided subsequent chemical modifications [11] [13]. The dimethylpyridinone scaffold emerged as a promising starting point based on binding affinity and potential exit vectors for optimization [11] [13].
The optimization strategy focused on the "ZA channel" region of the BRD9 bromodomain, an area less conserved among bromodomain family members and therefore suitable for achieving selectivity [11] [13]. Medicinal chemists systematically modified the ZA channel linker, introducing electron-donating groups to improve interactions with Phe44 through enhanced T-stacking [11] [13]. The replacement of an amide functional group with a methylene dimethylamine moiety resulted in an 8-fold increase in potency [11] [13].
Further optimization incorporated 4-(dimethylamino)methyl-3,5-dimethoxyphenyl as the ZA channel linker, achieving approximately 170-fold potency improvement compared to the initial fragment hit [11] [13]. The introduction of para-substituted dimethoxy groups proved critical for enhancing selectivity between BRD9 and BRD7, potentially due to differences in protein flexibility between these closely related bromodomains [11] [13]. Final validation employed isothermal titration calorimetry and bromoKdELECT assays to confirm high-affinity binding to BRD9 with a dissociation constant of 14.1 nanomolar [8] [11].
The structure-activity relationship analysis of BI-9564 reveals critical molecular features responsible for its potent and selective inhibition of BRD9 bromodomain [5] [11]. The compound's binding mode involves multiple specific interactions with the BRD9 active site, each contributing to overall affinity and selectivity profiles [5] [21]. Crystallographic studies using Protein Data Bank entry 5F1H demonstrate the precise molecular interactions between BI-9564 and the BRD9 bromodomain [6] [21].
The 2-methyl-2,7-naphthyridin-1-one anchor region of BI-9564 establishes fundamental binding interactions essential for target recognition [5] [11]. The carbonyl oxygen of the naphthyridinone functionality forms two critical hydrogen bonds with the side chain of Asn100 in BRD9 [5] [11]. Additionally, this anchor region participates in a water-bridged interaction with Tyr57, mediated by a conserved water molecule in the binding site [5] [11]. These interactions represent the characteristic binding mode observed across bromodomain inhibitors, mimicking acetylated lysine recognition [11] [21].
The aromatic core of the naphthyridinone anchor engages in π-stacking interactions with Tyr106 of BRD9, with optimal distances measured between 3.4 and 3.7 Ångström [11] [13]. This aromatic-aromatic interaction contributes significantly to binding affinity and represents a key determinant of bromodomain recognition [11] [21]. The methyl group positioned alpha to the carbonyl occupies a small lipophilic pocket surrounded by conserved water molecules, providing additional hydrophobic stabilization [11] [13].
Target | Assay Type | Potency Value | Selectivity |
---|---|---|---|
BRD9 | ITC | 14 nM | Reference |
BRD9 | AlphaScreen | 75 nM | Reference |
BRD7 | ITC | 239 nM | 17-fold less potent |
BRD7 | AlphaScreen | 3.4 μM | 45-fold less potent |
CECR2 | ITC | 258 nM | Off-target |
BRD4-BD1 | AlphaScreen | >100 μM | >5000-fold selective |
BRD4-BD2 | AlphaScreen | >100 μM | >5000-fold selective |
BRD2-BD1 | AlphaScreen | >100 μM | >5000-fold selective |
The ZA channel linker region, consisting of the 4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl moiety, provides crucial selectivity determinants for BI-9564 [11] [13]. This aromatic system establishes a C-H π-interaction with Ile53 of BRD9, contributing beneficial hydrophobic contacts for target affinity [5] [11]. The electron-rich phenyl ring engages in T-stacking interactions with Phe44, with electron-donating methoxy substituents enhancing this edge-to-face aromatic interaction [11] [13].
The para-substituted dimethoxy groups represent a key structural modification that dramatically improves selectivity between BRD9 and BRD7 [11] [13]. Despite 62% sequence identity between these bromodomains, BI-9564 demonstrates 17-fold selectivity for BRD9 over BRD7 as measured by isothermal titration calorimetry [8] [21]. This selectivity likely stems from differences in protein flexibility, with BRD7 showing greater dynamic behavior that reduces optimal ligand complementarity [11] [21].
Structure Region | Key Interaction | SAR Impact |
---|---|---|
Anchor Binder (2-methyl-2,7-naphthyridin-1-one) | Two H-bonds to Asn100 of BRD9 | Essential for binding - carbonyl makes direct H-bond |
Anchor Binder (2-methyl-2,7-naphthyridin-1-one) | Water-bridged interaction with Tyr57 of BRD9 | Critical water-mediated interaction for anchor binding |
ZA Channel Linker | π-stacking with Tyr106 of BRD9 | Optimal aromatic-aromatic stacking (3.4-3.7 Å distance) |
ZA Channel Linker | C-H π-interaction with Ile53 of BRD9 | Beneficial hydrophobic contact for BRD9 potency |
ZA Channel Linker | T-stacking with Phe44 of BRD9 | Electron-donating groups improve T-stacking interaction |
ZA Channel Linker | Induced fit Phe47 of BRD9/C-H π-interaction | Conformational adaptation in ZA channel for binding |
Selectivity Enhancement | Enhanced selectivity for BRD9 over BRD7 | 45-fold selectivity improvement over BRD7 |
Selectivity Enhancement | Clashes with BRD4-BD1 amino acids | Provides >5000-fold selectivity over BET bromodomains |
The exceptional selectivity of BI-9564 against BET family bromodomains results from steric clashes with characteristic amino acid residues in these proteins [11] [21]. Specifically, the dimethoxyphenyl moiety of BI-9564 encounters unfavorable interactions with Trp81, Gln85, and Leu92 in BRD4-BD1, leading to greater than 5000-fold selectivity [5] [11]. These clashes force conformational changes in the ligand when binding to BET bromodomains, resulting in loss of shape complementarity and dramatically reduced affinity [21] [32].